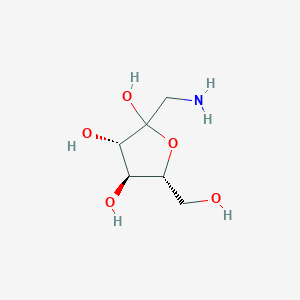
4-(1-Naphthylazo)-2-naphthylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Naphthylazo)-2-naphthylamine is an azo compound known for its vibrant color and applications in various fields. It is a derivative of naphthylamine and is characterized by the presence of an azo group (-N=N-) linking two naphthalene rings. This compound is commonly used as a dye and has significant importance in scientific research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Naphthylazo)-2-naphthylamine typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 1-naphthylamine using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 2-naphthylamine under alkaline conditions to form the azo compound .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pH to ensure high yield and purity. The final product is then purified through recrystallization or other suitable methods to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Naphthylazo)-2-naphthylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted naphthylazo derivatives
Wissenschaftliche Forschungsanwendungen
4-(1-Naphthylazo)-2-naphthylamine has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopic analysis.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of pigments and dyes for textiles and other materials
Wirkmechanismus
The mechanism of action of 4-(1-Naphthylazo)-2-naphthylamine involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular processes, making it useful in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxy-1-naphthaldehyde: Known for its proton transfer and deprotonation properties.
p-(4-Hydroxy-1-naphthylazo)nitrobenzene: Used as an indicator and dye.
Uniqueness
4-(1-Naphthylazo)-2-naphthylamine stands out due to its stability and vibrant color, making it highly valuable in dye applications. Its ability to undergo various chemical reactions also makes it versatile for research purposes .
Eigenschaften
CAS-Nummer |
63978-93-8 |
|---|---|
Molekularformel |
C20H15N3 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
4-(naphthalen-1-yldiazenyl)naphthalen-2-amine |
InChI |
InChI=1S/C20H15N3/c21-16-12-15-7-2-4-10-18(15)20(13-16)23-22-19-11-5-8-14-6-1-3-9-17(14)19/h1-13H,21H2 |
InChI-Schlüssel |
MNXRYUPIVJRWBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC=C2N=NC3=CC(=CC4=CC=CC=C43)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzyl 2-[6,8-dimethyl-2-(4-methylphenyl)-4-oxo-chromen-3-yl]oxyacetate](/img/structure/B13785732.png)


![10,13-dimethyl-17-(6-methylhept-5-en-2-yl)-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13785754.png)



![2-Bromo-5-oxobicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B13785777.png)



